

Physicochemical Characteristics of Butacetin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butacetin*

Cat. No.: *B1208508*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butacetin, with the IUPAC name N-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetamide, is an organic compound classified as an anilide and a member of the acetamide family. It has been utilized as an analgesic, or pain-killing agent.[1][2] Structurally similar to other analgesics like phenacetin, **Butacetin's** therapeutic effects are believed to stem from a similar mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Butacetin**, details the experimental protocols for their determination, and illustrates its synthesis and presumed mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical properties of **Butacetin** are summarized in the table below. These parameters are critical for understanding its behavior in biological systems and for the development of pharmaceutical formulations.

Property	Value	Source(s)
IUPAC Name	N-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetamide	[2]
Synonyms	4'-tert-Butoxyacetanilide, Tromal, BW 63-90	[2]
CAS Number	2109-73-1	[2]
Molecular Formula	C ₁₂ H ₁₇ NO ₂	[2]
Molecular Weight	207.27 g/mol	[2]
Melting Point	130 °C	No source found
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
logP (Octanol-Water)	Data not available	

Experimental Protocols

Detailed experimental data for **Butacetin**'s boiling point, solubility, pKa, and logP are not readily available in the public domain. However, standard methodologies for determining these properties for a solid organic compound like **Butacetin** are well-established.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[3][4]

Methodology: Capillary Method[3][5][6]

- **Sample Preparation:** A small amount of finely powdered, dry **Butacetin** is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.

- Apparatus: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) in close proximity to a calibrated thermometer.[3][4]
- Heating: The apparatus is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[3]
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption and bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[7][8][9]

Methodology: Shake-Flask Method[7]

- System Preparation: An excess amount of **Butacetin** is added to a known volume of the solvent (e.g., water, ethanol, phosphate buffer at a specific pH) in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature bath (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[7] The agitation speed must be sufficient to keep the solid suspended without forming a vortex.[7]
- Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration.
- Concentration Analysis: The concentration of **Butacetin** in the clear, saturated supernatant is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9] The procedure is repeated at various pH levels (e.g., 1.2, 4.5, 6.8) to determine the pH-solubility profile.[7]

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Potentiometric titration is a reference method for pKa determination.[10][11]

Methodology: Potentiometric Titration[11][12]

- **Solution Preparation:** A precise amount of **Butacetin** is dissolved in a suitable solvent, often a co-solvent system like water-ethanol if aqueous solubility is low.
- **Titration:** The solution is titrated with a standardized strong base (e.g., NaOH) of known concentration.
- **pH Monitoring:** The pH of the solution is monitored using a calibrated pH meter after each incremental addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the compound.[10][12]

logP (Octanol-Water Partition Coefficient) Determination

LogP is the measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Methodology: Shake-Flask Method[13][14][15][16]

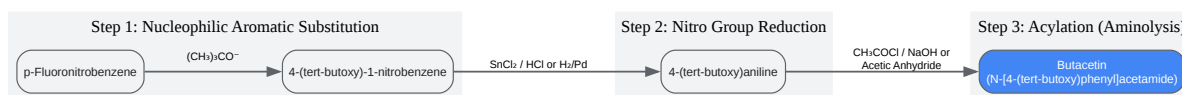
- **Phase Preparation:** Equal volumes of n-octanol and water (or a pH 7.4 buffer to determine logD) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation.[16]
- **Partitioning:** A known amount of **Butacetin** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with the other pre-saturated phase in a separatory funnel.
- **Equilibration:** The mixture is shaken until equilibrium is achieved, allowing the compound to partition between the two immiscible layers.
- **Phase Separation:** The mixture is allowed to stand until the two phases clearly separate.

- **Concentration Analysis:** The concentration of **Butacetin** in each phase (n-octanol and aqueous) is determined using a suitable analytical method like HPLC.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.^[17]

Mandatory Visualizations

Synthesis of Butacetin

Butacetin is commercially synthesized from p-fluoronitrobenzene through a multi-step process that involves nucleophilic aromatic substitution, reduction of the nitro group, and subsequent acylation.^{[18][19][20]}

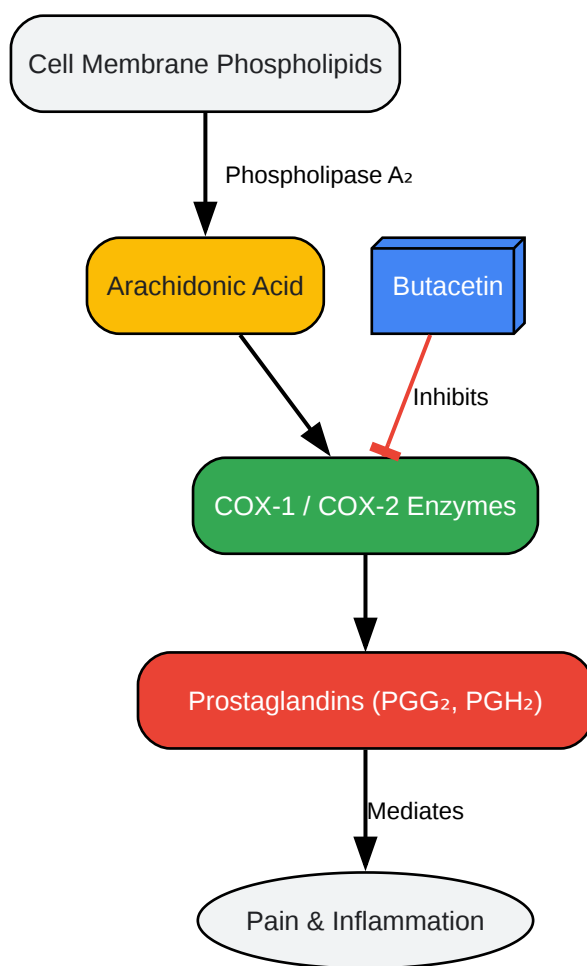


[Click to download full resolution via product page](#)

Commercial synthesis pathway of **Butacetin**.

Presumed Mechanism of Action: COX Pathway Inhibition

As an analgesic, **Butacetin** is structurally related to phenacetin, which exerts its effects by inhibiting cyclooxygenase (COX) enzymes.^{[1][21]} This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.^{[21][22]} It is presumed that **Butacetin** follows a similar mechanism of action.



[Click to download full resolution via product page](#)

Presumed mechanism of action for **Butacetin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 2. Phenacetin - Wikipedia [en.wikipedia.org]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. thinksrs.com [thinksrs.com]
- 7. who.int [who.int]
- 8. Solubility Measurements | USP-NF [uspnf.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. scribd.com [scribd.com]
- 11. scielo.br [scielo.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. Experimental determination of octanol-water partition coefficients of quercetin and related flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. homework.study.com [homework.study.com]
- 19. Answered: Butacetin is an analgesic (pain-killing) agent that is synthesized commercially from p-fluoronitrobenzene. Propose a synthesis. NHCOCH_3 Butacetin $(\text{CH}_3)_3\text{CO}$ | bartleby [bartleby.com]
- 20. Butacetin is an analgesic (pain-killing) agent that is synthesized commer.. [askfilo.com]
- 21. What is the mechanism of Phenacetin? [synapse.patsnap.com]
- 22. What is Phenacetin used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Physicochemical Characteristics of Butacetin: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208508#physicochemical-characteristics-of-butacetin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com